ROCK-II Inhibition: Potency Comparison of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid vs. Structurally Related Analogs
In a study developing selective ROCK-II inhibitors, (4-(1H-pyrazol-1-yl)phenyl)boronic acid demonstrated an IC50 value of less than 10 nM in biochemical assays, indicating potent inhibition of the ROCK-II kinase target . This represents approximately 100-fold improvement in potency compared to the parent scaffold lacking the boronic acid moiety (IC50 ~1,000 nM) .
| Evidence Dimension | ROCK-II enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 nM |
| Comparator Or Baseline | Parent scaffold without boronic acid: IC50 ~1,000 nM |
| Quantified Difference | ≥100-fold improvement in potency |
| Conditions | Biochemical kinase assay; ROCK-II enzyme inhibition |
Why This Matters
The sub-10 nM potency establishes this boronic acid as a critical building block for ROCK-II-targeted therapeutic programs where nanomolar activity is required for clinical development viability.
